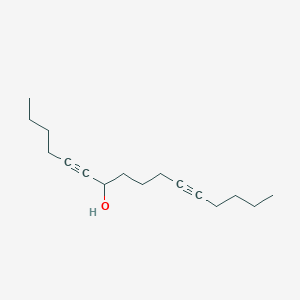![molecular formula C21H32N4O B12609233 5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-18-1](/img/structure/B12609233.png)
5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Decyloxyphenylmethyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with decyl bromide in the presence of a base such as potassium carbonate to form 4-(decyloxy)benzyl alcohol.
Synthesis of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting guanidine with β-ketoesters under basic conditions to form pyrimidine-2,4-diamine.
Coupling Reaction: The final step involves the coupling of the decyloxyphenylmethyl intermediate with the pyrimidine core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Pathways Involved: The compound may modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Decyl-2-[4-(3-methyl-pentyloxy)-phenyl]-pyrimidine: Similar structure with a different alkoxy substituent.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Similar pyrimidine core with different substituents.
Uniqueness
5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific decyloxyphenylmethyl substitution, which imparts distinct physicochemical properties and biological activities compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
650606-18-1 |
|---|---|
Molecular Formula |
C21H32N4O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-[(4-decoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H32N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-17(11-13-19)15-18-16-24-21(23)25-20(18)22/h10-13,16H,2-9,14-15H2,1H3,(H4,22,23,24,25) |
InChI Key |
RMTMSJZEIZJNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12609152.png)
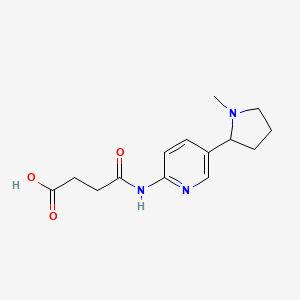
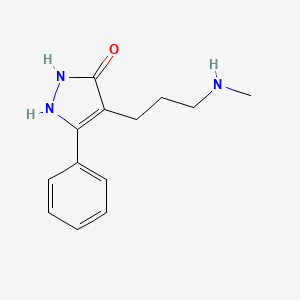
![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)
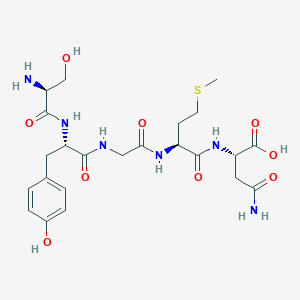
![4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12609182.png)
![Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12609183.png)
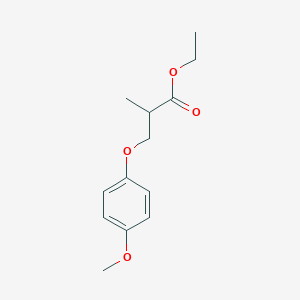
![Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12609192.png)
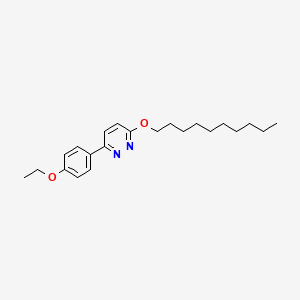
![4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one](/img/structure/B12609202.png)

